molecular formula C20H27NO4 B1385313 N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline CAS No. 1040686-61-0

N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline

Cat. No.: B1385313
CAS No.: 1040686-61-0
M. Wt: 345.4 g/mol
InChI Key: TVQIXAYHGFUJJE-UHFFFAOYSA-N
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Description

N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline is an aniline derivative featuring a benzyl group substituted at the para position with a 2-ethoxyethoxy chain and a meta-substituted 2-methoxyethoxy group on the aniline ring. Its molecular formula is C₂₀H₂₇NO₄ (estimated molecular weight: ~345.43 g/mol).

Properties

IUPAC Name

N-[[4-(2-ethoxyethoxy)phenyl]methyl]-3-(2-methoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-3-23-12-14-24-19-9-7-17(8-10-19)16-21-18-5-4-6-20(15-18)25-13-11-22-2/h4-10,15,21H,3,11-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQIXAYHGFUJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₂₀H₂₇NO₄
  • CAS Number : 1040686-61-0
  • MDL Number : MFCD10687477
  • Hazard Classification : Irritant

The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets. The compound contains functional groups that may influence its reactivity and binding affinity to proteins or enzymes involved in cellular signaling pathways.

Biological Activity

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity. Similar compounds have shown the ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest. For instance, compounds that target the phosphoinositide 3-kinase (PI3K)/Akt pathway have been noted for their role in cancer therapy .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Research indicates that similar aniline derivatives can modulate enzyme activities related to cancer metabolism, suggesting a potential mechanism for therapeutic effects .
  • Cellular Effects : Studies on related compounds have demonstrated effects on cellular signaling pathways, including the activation of stress response mechanisms like c-Jun NH2-terminal kinase (JNK), which is crucial for mediating apoptosis in response to cellular stress .

Case Study 1: Anticancer Activity

A study investigated the effects of structurally similar anilines on prostate (PC-3) and breast (MCF-7) cancer cell lines. The results indicated that these compounds could induce significant cell death through the activation of JNK pathways, leading to the repression of Akt and mTOR signaling .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of aniline derivatives with key metabolic enzymes. The findings suggested that these compounds could effectively inhibit enzyme activity, leading to altered metabolic profiles in cancer cells, which could enhance their sensitivity to existing therapies .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in PC-3 and MCF-7 cells
Enzyme InhibitionModulates metabolic enzyme activities
Cellular SignalingActivates JNK pathway, represses Akt/mTOR

Comparison with Similar Compounds

Structural and Physicochemical Differences

A comparative analysis of key analogs is summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Benzyl Substituent on Aniline Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-(2-Ethoxyethoxy) 3-(2-Methoxyethoxy) C₂₀H₂₇NO₄ 345.43 High polarity due to short alkoxy chains; potential for O–H···N hydrogen bonding
N-[4-(2-Ethoxyethoxy)benzyl]-3-isopropoxyaniline 4-(2-Ethoxyethoxy) 3-Isopropoxy C₂₀H₂₇NO₃ 329.43 Lower polarity than target; isopropoxy reduces H-bond acceptor capacity
N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline 2-(2-Ethoxyethoxy) 3-Heptyloxy C₂₄H₃₅NO₃ 385.55 Increased lipophilicity (logP ~5.2); heptyloxy enhances membrane permeability
N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline 2-Ethoxy 3-(2-Ethoxyethoxy) C₁₉H₂₅NO₃ 315.41 Ortho substitution induces steric hindrance; reduced crystallinity
N-[4-(sec-Butoxy)benzyl]-4-(2-ethoxyethoxy)aniline 4-(sec-Butoxy) 4-(2-Ethoxyethoxy) C₂₁H₂₉NO₃ 343.46 sec-Butoxy increases steric bulk; altered solubility profile

Hydrogen Bonding and Crystal Packing

  • highlights O–H···N and C–H···O interactions in a related aniline derivative, forming layered crystal structures . The target compound’s 2-methoxyethoxy group may facilitate similar intermolecular interactions, enhancing thermal stability.

Key Research Findings

Substituent Effects :

  • Polarity : Shorter alkoxy chains (e.g., methoxyethoxy) increase polarity, enhancing aqueous solubility.
  • Lipophilicity : Longer chains (heptyloxy in ) improve lipid bilayer penetration but reduce solubility.
  • Steric Effects : Ortho-substituted benzyl groups (e.g., ) hinder molecular packing, affecting crystallinity.

Synthetic Accessibility :

  • Etherification and condensation reactions (e.g., ) are scalable for analogs.
  • Column chromatography () is critical for purifying substituted anilines .

Spectroscopic Consistency :

  • NMR and TLC data () validate structural integrity across analogs .

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